molecular formula C17H14Cl2N4O2S B12000843 5-(2,4-dichlorophenyl)-4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide

5-(2,4-dichlorophenyl)-4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide

Cat. No.: B12000843
M. Wt: 409.3 g/mol
InChI Key: ABBIMKFXFFWGJT-AWQFTUOYSA-N
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Description

The compound 5-(2,4-dichlorophenyl)-4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide is a synthetic organic molecule that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-dichlorophenyl)-4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate precursors.

    Introduction of the Dichlorophenyl Group: This step often involves a nucleophilic substitution reaction where a dichlorophenyl group is introduced to the triazole ring.

    Schiff Base Formation: The (E)-(3,4-dimethoxyphenyl)methylidene group is introduced through a condensation reaction with an aldehyde, forming a Schiff base.

    Hydrosulfide Addition: The final step involves the addition of a hydrosulfide group, which can be achieved using thiol reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the Schiff base, converting it back to the corresponding amine and aldehyde.

    Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating agents (HNO₃) or halogenating agents (Cl₂, Br₂).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and aldehydes.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, triazole derivatives are known for their antimicrobial properties. This compound could be investigated for its potential as an antifungal or antibacterial agent.

Medicine

In medicinal chemistry, the compound’s structure suggests potential applications as a drug candidate. It could be explored for its efficacy in treating infections or as a part of combination therapies for cancer.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(2,4-dichlorophenyl)-4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide likely involves interaction with specific molecular targets such as enzymes or receptors. The triazole ring can bind to metal ions or active sites in enzymes, inhibiting their activity. The Schiff base moiety may interact with nucleophilic sites in biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: Another triazole derivative used as an antifungal agent.

    Itraconazole: A triazole antifungal with a broader spectrum of activity.

    Voriconazole: Known for its effectiveness against a wide range of fungal infections.

Uniqueness

What sets 5-(2,4-dichlorophenyl)-4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. The presence of both dichlorophenyl and dimethoxyphenyl groups, along with the hydrosulfide moiety, provides a unique scaffold for further chemical modifications and potential therapeutic applications.

Properties

Molecular Formula

C17H14Cl2N4O2S

Molecular Weight

409.3 g/mol

IUPAC Name

3-(2,4-dichlorophenyl)-4-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H14Cl2N4O2S/c1-24-14-6-3-10(7-15(14)25-2)9-20-23-16(21-22-17(23)26)12-5-4-11(18)8-13(12)19/h3-9H,1-2H3,(H,22,26)/b20-9+

InChI Key

ABBIMKFXFFWGJT-AWQFTUOYSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/N2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=NN2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl)OC

Origin of Product

United States

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